molecular formula C15H16O8 B14521678 3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid CAS No. 62430-37-9

3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid

Cat. No.: B14521678
CAS No.: 62430-37-9
M. Wt: 324.28 g/mol
InChI Key: TUWHSAQHNDNLDZ-UHFFFAOYSA-N
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Description

3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid is an organic compound with a complex structure that includes ethoxycarbonyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with ethyl chloroformate, followed by a Wittig reaction to introduce the prop-2-enoic acid moiety. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid involves its interaction with various molecular targets. The ethoxycarbonyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The prop-2-enoic acid moiety can undergo conjugation reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-enoic acid: Lacks the ethoxycarbonyl groups, making it less reactive in certain chemical reactions.

    3,4-Dihydroxybenzoic acid: Contains hydroxyl groups instead of ethoxycarbonyl groups, leading to different reactivity and applications.

    Ethyl 3-phenylprop-2-enoate: An ester derivative with different physical and chemical properties.

Uniqueness

3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid is unique due to the presence of both ethoxycarbonyl groups and the prop-2-enoic acid moiety.

Properties

CAS No.

62430-37-9

Molecular Formula

C15H16O8

Molecular Weight

324.28 g/mol

IUPAC Name

3-[3,4-bis(ethoxycarbonyloxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H16O8/c1-3-20-14(18)22-11-7-5-10(6-8-13(16)17)9-12(11)23-15(19)21-4-2/h5-9H,3-4H2,1-2H3,(H,16,17)

InChI Key

TUWHSAQHNDNLDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)OCC

Origin of Product

United States

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